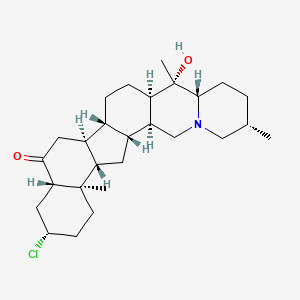

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related morpholine derivatives involves various strategies, including photoinduced one-electron reductive β-activation for stereoselective CC bond formation (Pandey, Gaikwad, & Gadre, 2012), and divergent synthetic methods resulting in high yields through amination and cyclization in nonproton polar solvents (Tan Bin, 2010).

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been studied through various techniques, including X-ray crystallography, revealing detailed insights into their spatial configuration and conformation (Xu Qiu-yan, 2013). These analyses show the significance of stereochemistry in determining the compound's properties and reactivity.

Chemical Reactions and Properties

Morpholine derivatives engage in ring-opening polymerization reactions under specific conditions, with metal catalysts playing a crucial role in the process. These reactions often result in low molecular weight oligomers or kinetically-inert products, indicating the selectivity and reactivity of these compounds towards polymerization (Chisholm et al., 2006).

Physical Properties Analysis

The physical properties of morpholine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Crystallography studies provide insights into the compounds' orthorhombic system and space group, which are essential for understanding their behavior in different solvents and conditions (Xu Qiu-yan, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity with metal catalysts and participation in complexation reactions, highlight the versatility of morpholine derivatives as ligands and reactants in organic synthesis. Studies have demonstrated their ability to catalyze transfer hydrogenation reactions efficiently, showcasing their potential in synthetic applications (Pradhumn Singh et al., 2010).

特性

CAS番号 |

922734-43-8 |

|---|---|

製品名 |

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride |

分子式 |

C₁₆H₂₆ClNO |

分子量 |

283.84 |

同義語 |

(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

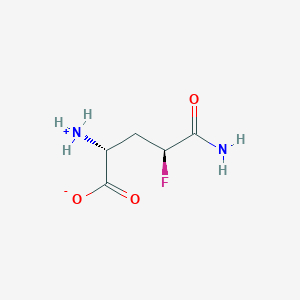

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)